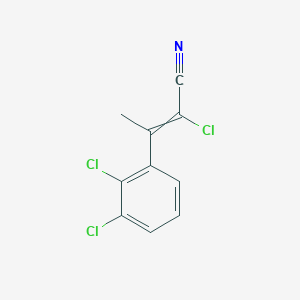
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile is an organic compound characterized by the presence of chlorine atoms and a nitrile group attached to a but-2-ene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group. The reaction is typically carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieving high efficiency and product quality.
化学反应分析
Types of Reactions
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes or receptors. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(2,4-dichlorophenyl)but-2-enenitrile
- 2-Chloro-3-(2,5-dichlorophenyl)but-2-enenitrile
- 2-Chloro-3-(2,6-dichlorophenyl)but-2-enenitrile
Uniqueness
2-Chloro-3-(2,3-dichlorophenyl)but-2-enenitrile is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.
属性
CAS 编号 |
92810-77-0 |
|---|---|
分子式 |
C10H6Cl3N |
分子量 |
246.5 g/mol |
IUPAC 名称 |
2-chloro-3-(2,3-dichlorophenyl)but-2-enenitrile |
InChI |
InChI=1S/C10H6Cl3N/c1-6(9(12)5-14)7-3-2-4-8(11)10(7)13/h2-4H,1H3 |
InChI 键 |
ZWTCIFCQMNELFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C#N)Cl)C1=C(C(=CC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





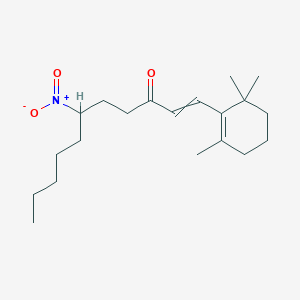
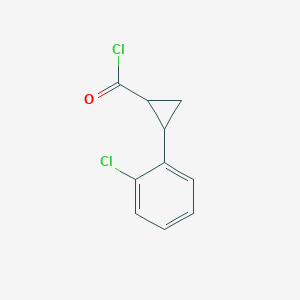
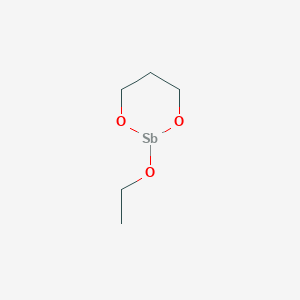
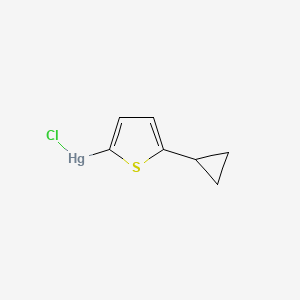
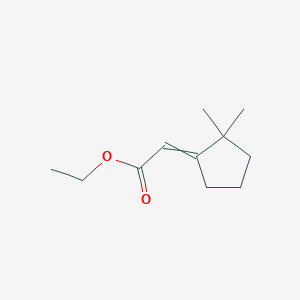
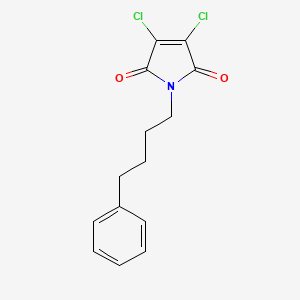
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
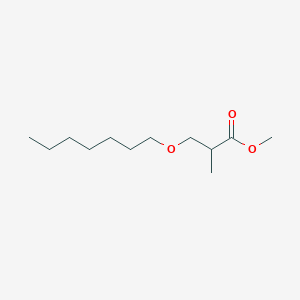
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
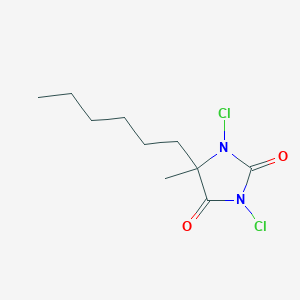
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
